molecular formula C8H7F2N3O2 B14781257 4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one

4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one

Cat. No.: B14781257
M. Wt: 215.16 g/mol
InChI Key: BGGBRFWVUVYQPO-UHFFFAOYSA-N
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Description

®-4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluoromethyl group.

    Reduction: Reduction reactions could target the oxazolidinone ring or the pyrimidine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antibacterial Agents: Oxazolidinones are known for their antibacterial properties, and this compound may be investigated for similar applications.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals, particularly antibiotics.

Industry

    Material Science: Fluorinated compounds are often used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The fluorine atoms may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with enhanced activity.

Uniqueness

®-4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one may offer unique advantages such as improved stability, enhanced biological activity, or specific targeting due to the presence of fluorine atoms.

Properties

Molecular Formula

C8H7F2N3O2

Molecular Weight

215.16 g/mol

IUPAC Name

4-(fluoromethyl)-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H7F2N3O2/c9-3-5-4-15-8(14)13(5)6-1-2-11-7(10)12-6/h1-2,5H,3-4H2

InChI Key

BGGBRFWVUVYQPO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C2=NC(=NC=C2)F)CF

Origin of Product

United States

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